2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid
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Overview
Description
“2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid” is a chemical compound with the CAS Number: 40313-95-9 . It has a molecular weight of 219.2 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid . The InChI code is 1S/C11H9NO4/c1-6-2-3-7-8(4-6)11(16)12(10(7)15)5-9(13)14/h2-4H,5H2,1H3,(H,13,14) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 219.19 . It is typically in powder form and is stored at room temperature .Scientific Research Applications
Material Science Applications
A notable application in material science involves the use of related acetic acid derivatives in the fabrication of pesticide-sensitive membrane electrodes. These applications leverage the adsorption characteristics of specific acetic acid derivatives on nano-composite materials for environmental monitoring and pesticide detection. For instance, studies on the adsorption thermodynamics of trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate highlight the effectiveness of these materials in adsorbing pesticides from aqueous solutions, contributing to the development of sensitive detection methods for environmental safety (Khan & Akhtar, 2011).
Biochemical Research
In biochemical research, derivatives of the compound have been used in the development of electrochemical sensors for DNA hybridization, a critical process in genetic testing and molecular diagnostics. The use of conducting polymers, incorporating acetic acid derivatives, for the fabrication of these sensors demonstrates the compound's role in enhancing sensitivity and specificity in the detection of nucleic acid sequences, thus contributing to advancements in genomic studies and medical diagnostics (Cha et al., 2003).
Environmental Science
Environmental science applications include the study of phenylacetic acid derivatives produced by microorganisms, which can influence agricultural practices and natural ecosystems. Research into the metabolic products of Curvularia lunata, for example, sheds light on the potential use of microbial metabolites in the development of natural pesticides and growth regulators, offering eco-friendly alternatives to chemical pesticides (Varma et al., 2006).
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of 2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other isoindoline derivatives, it might interact with its targets via hydrogen bonding, hydrophobic interactions, or π-π stacking .
Pharmacokinetics
The compound’s physical properties such as its melting point (113 °c), boiling point (3457±250 °C), and density (1368±006 g/cm3) suggest that it might have moderate bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under normal conditions but can be hydrolyzed by strong acids or weak bases .
Properties
IUPAC Name |
2-(5-methyl-1,3-dioxoisoindol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-6-2-3-7-8(4-6)11(16)12(10(7)15)5-9(13)14/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSJTNGNALMJSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873841 |
Source
|
Record name | (5-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40313-95-9 |
Source
|
Record name | (5-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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